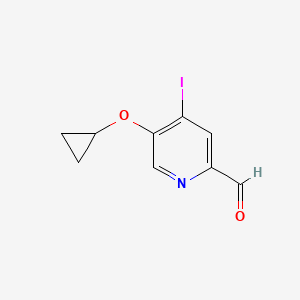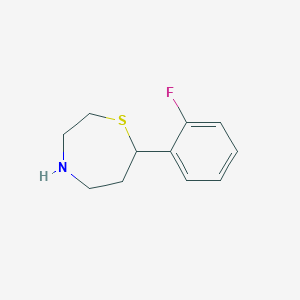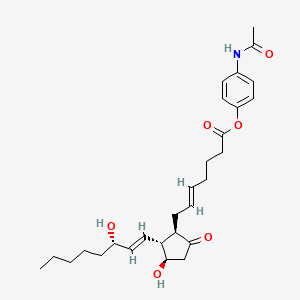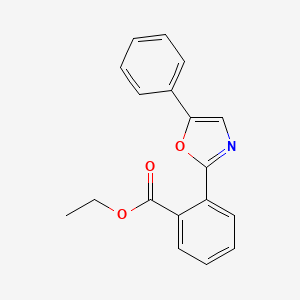![molecular formula C24H40O3 B14803485 4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14803485.png)
4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and a cyclopenta[a]phenanthrene core. It is often studied for its biological and chemical properties, making it a subject of interest in medicinal chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid involves multiple steps, typically starting from simpler steroidal precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Cyclization: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound.
科学研究应用
4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling.
相似化合物的比较
Similar Compounds
Cholic Acid: A bile acid with a similar steroidal structure.
Chenodeoxycholic Acid: Another bile acid with hydroxyl groups at different positions.
Ursodeoxycholic Acid: A bile acid used in the treatment of gallstones.
Uniqueness
4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is unique due to its specific hydroxylation pattern and the presence of a pentanoic acid side chain. These structural features confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C24H40O3 |
|---|---|
分子量 |
376.6 g/mol |
IUPAC 名称 |
4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15?,16?,17?,18?,19?,20?,21?,23-,24+/m0/s1 |
InChI 键 |
SMEROWZSTRWXGI-HAIQXEODSA-N |
手性 SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(C4)O)C)C |
规范 SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-diphenyl-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14803406.png)
![N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide](/img/structure/B14803414.png)

![N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide](/img/structure/B14803424.png)
![2-{[(E)-(3-methylphenyl)methylidene]amino}benzonitrile](/img/structure/B14803430.png)

![1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea](/img/structure/B14803439.png)


![(10R,13S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B14803451.png)

![(4E)-4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one](/img/structure/B14803457.png)


